molecular formula C12H17N B13624293 1-(2,5-Dimethylbenzyl)cyclopropan-1-amine CAS No. 1260765-41-0

1-(2,5-Dimethylbenzyl)cyclopropan-1-amine

Cat. No.: B13624293
CAS No.: 1260765-41-0
M. Wt: 175.27 g/mol
InChI Key: SBXKXMCJROWLNZ-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylbenzyl)cyclopropan-1-amine is a cyclopropane-containing amine derivative with a 2,5-dimethylbenzyl substituent. Cyclopropane amines are valued for their conformational rigidity, which enhances binding affinity in bioactive molecules . The 2,5-dimethylbenzyl group likely contributes to lipophilicity, influencing pharmacokinetic properties such as metabolic stability and membrane permeability. Synthetically, such compounds are typically prepared via alkylation of cyclopropane precursors or reductive amination, as inferred from analogous procedures in and .

Properties

CAS No.

1260765-41-0

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]cyclopropan-1-amine

InChI

InChI=1S/C12H17N/c1-9-3-4-10(2)11(7-9)8-12(13)5-6-12/h3-4,7H,5-6,8,13H2,1-2H3

InChI Key

SBXKXMCJROWLNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CC2(CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylbenzyl)cyclopropan-1-amine typically involves the reaction of 2,5-dimethylbenzyl chloride with cyclopropanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylbenzyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding cyclopropanone derivatives.

    Reduction: Reduction reactions with agents such as lithium aluminum hydride can convert the compound into cyclopropylamines.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,5-Dimethylbenzyl)cyclopropan-1-amine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylbenzyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name Molecular Formula Substituents/Ring System Molecular Weight (g/mol) Key Properties/Applications Source
1-(2,5-Dichlorobenzyl)cyclopropan-1-amine C₁₀H₁₁Cl₂N 2,5-Dichlorobenzyl + cyclopropane 216.11 Potential bioactive intermediate
1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride C₉H₁₁ClFN 2-Fluorophenyl + cyclopropane (HCl salt) 187.64 Storage: 2–8°C; likely CNS-targeting
1-(Trifluoromethyl)cyclopropan-1-amine hydrochloride C₄H₇F₃N•HCl Trifluoromethyl + cyclopropane (HCl salt) 177.56 High electronegativity for drug design
N-(4-Chlorobenzyl)cyclopentanamine C₁₂H₁₆ClN 4-Chlorobenzyl + cyclopentane 209.72 Cyclopentane rigidity; unknown bioactivity

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